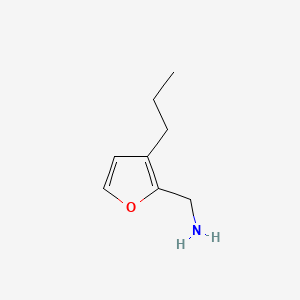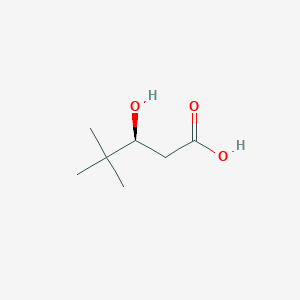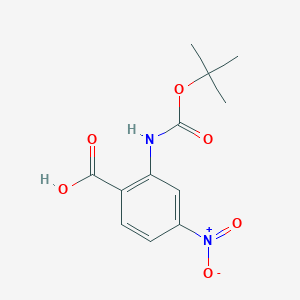
2-tert-Butoxycarbonylamino-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and a nitro group on a benzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected product.
Industrial Production Methods
Industrial production of Boc-protected compounds, including 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amino compound.
Substitution: Removal of the Boc group to yield the free amine.
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid has various applications in scientific research:
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Employed in the development of pharmaceuticals where protecting groups are essential for the selective modification of drug molecules.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid primarily involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The removal of the Boc group under acidic conditions releases the free amine, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-alanine: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzoic acid backbone. This combination allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways .
Propriétés
Numéro CAS |
568596-34-9 |
|---|---|
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-6-7(14(18)19)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,13,17)(H,15,16) |
Clé InChI |
WYEQZDNEJXRJFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





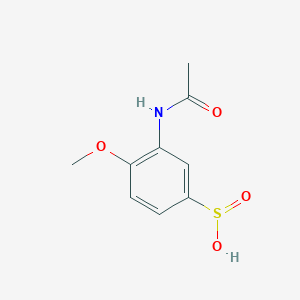
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)

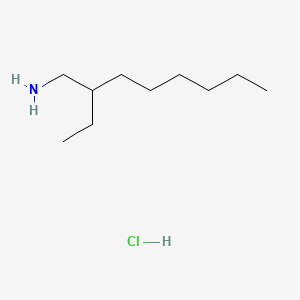

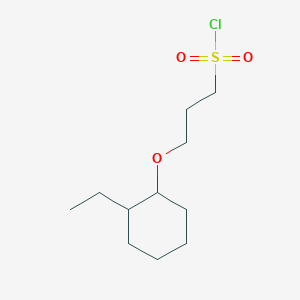
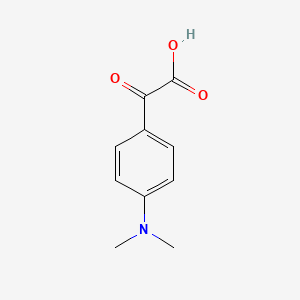
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
